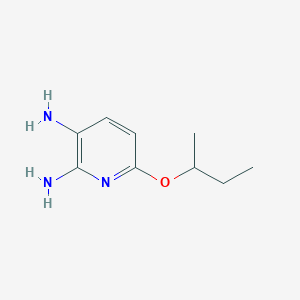
6-(Butan-2-yloxy)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butan-2-yloxy)pyridine-2,3-diamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a butan-2-yloxy group and two amino groups at the 2 and 3 positions .
Preparation Methods
The synthesis of 6-(Butan-2-yloxy)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of pyridine followed by reduction to introduce the amino groups . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
6-(Butan-2-yloxy)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Butan-2-yloxy)pyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Butan-2-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
6-(Butan-2-yloxy)pyridine-2,3-diamine can be compared with other pyridine derivatives, such as:
2,3-Pyridinediamine: Similar in structure but lacks the butan-2-yloxy group.
6-Methoxypyridine-2,3-diamine: Contains a methoxy group instead of a butan-2-yloxy group.
2,6-Bis(1H-imidazol-2-yl)pyridine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-butan-2-yloxypyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O/c1-3-6(2)13-8-5-4-7(10)9(11)12-8/h4-6H,3,10H2,1-2H3,(H2,11,12) |
InChI Key |
LEUGRERNLXOXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















